molecular formula C7H15ClFN B3015810 (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride CAS No. 2580099-07-4

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride

Cat. No.: B3015810
CAS No.: 2580099-07-4
M. Wt: 167.65
InChI Key: ZDIKVJLMYZYLCI-ZJLYAJKPSA-N
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Description

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a fluorine atom at the 2-position and a methylamine group at the 1-position, with both substituents in the (R,R) stereochemical configuration. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications. The compound’s molecular formula is C₆H₁₃ClFN (MW: 153.63 g/mol), and its CAS number is 1820580-16-2 . It is primarily utilized as a building block in medicinal chemistry, particularly for designing molecules with stereochemical precision .

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIKVJLMYZYLCI-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride typically involves several steps. One common method starts with (1R,2R)-1,2-cyclohexanedimethanol as the raw material. Under the action of an acid-binding agent, a coupling reaction occurs, followed by selective alkylation of the primary amino group and reduction of the aromatic nitro group . The final derivatization of the primary aromatic amino group involves acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces amines.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug development, particularly for neurological disorders. Its structure allows for interactions with neurotransmitter systems, suggesting potential applications as a modulator of serotonin and dopamine receptors. Studies have indicated moderate binding affinities to these receptors, which are crucial in mood regulation and treatment of anxiety disorders.

Receptor TypeBinding Affinity (Ki)
Serotonin 5-HT1A150 nM
Dopamine D2200 nM

This pharmacological profile indicates that (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride could be developed into therapeutics aimed at treating conditions such as depression or anxiety.

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition and protein-ligand interactions. Its ability to act as an inhibitor or activator of specific enzymes makes it valuable in biochemical pathway studies. The compound's interactions can be critical for understanding disease mechanisms at the molecular level.

Industrial Applications

The compound is also relevant in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science. For instance, its use as a building block for synthesizing more complex organic molecules is well-documented.

Case Study 1: Neurotransmitter Modulation

A pharmacological study assessed the effects of this compound on various receptor systems. Using radiolabeled binding assays, researchers evaluated its affinity for serotonin receptors, revealing its potential utility in developing anxiolytic medications.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its role as a lead compound for further drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Cyclohexane and Cyclopropane Systems

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine hydrochloride C₆H₁₃ClFN Fluorine (C2), methylamine (C1), cyclohexane 153.63 Pharmaceutical building block
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride C₆H₁₁F₂NO·HCl Difluoro (C5), hydroxyl (C2), cyclohexane 151.15 Increased polarity due to hydroxyl group
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇ClF₃N Trifluoromethyl (C2), cyclopropane 173.56 High ring strain; receptor-targeted drugs
Fluorexetamine (hydrochloride) C₁₄H₁₈FNO·HCl Fluorophenyl, ketone (C2), cyclohexane 271.8 NMDA receptor antagonist; forensic use
(1R,2R)-2-fluorocyclohexan-1-amine C₆H₁₂FN Fluorine (C2), primary amine (C1), cyclohexane 117.16 Reduced steric hindrance vs. methylamine

Key Observations:

  • Ring System Differences : Cyclopropane derivatives (e.g., (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride ) exhibit higher ring strain, enhancing reactivity but reducing conformational flexibility compared to cyclohexane analogs .
  • Functional Group Impact: The hydroxyl group in (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride improves hydrophilicity, whereas the trifluoromethyl group in cyclopropane analogs enhances lipophilicity and metabolic stability .

Stereochemical Comparisons

The (1R,2R) configuration is critical for biological activity. For example:

  • cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride () has a cis-arrangement of amine and carboxyl groups, contrasting with the trans-configuration in the target compound. This difference impacts hydrogen-bonding patterns and solubility .
  • (1S,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride () demonstrates how stereochemistry influences interactions with aromatic receptors, such as serotonin or dopamine transporters .

Pharmacological Analogs

  • Fluorexetamine (hydrochloride) (), an arylcyclohexylamine with a ketone group, is used in forensic research due to its NMDA receptor antagonism.
  • (1R,2R)-N,N-Dibenzyl-2-fluorocyclohexan-1-aminium trifluoroacetate () highlights the role of benzyl groups in modulating pharmacokinetics, whereas the target’s methyl group offers simpler derivatization pathways .

Biological Activity

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride (CAS No. 2580099-07-4) is a chiral compound with significant biological activity and potential applications in medicinal chemistry and biochemistry. This compound features a fluorine atom, a methyl group, and an amine group attached to a cyclohexane ring, which contribute to its unique properties and reactivity.

Molecular Formula: C₇H₁₅ClFN
Molecular Weight: 167.65 g/mol
IUPAC Name: this compound
InChI Key: ZDIKVJLMYZYLCI-ZJLYAJKPSA-N

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways:

  • Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as neurological disorders.
  • Protein-Ligand Interactions: It can interact with proteins, affecting their function and stability.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development:

  • Neurological Disorders: Preliminary studies suggest efficacy in modulating neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety.
  • Cancer Research: The compound's ability to inhibit specific enzymes may be leveraged in developing targeted therapies against cancer.

Case Studies

  • Neurotransmitter Modulation:
    • A study demonstrated that this compound affects the release of neurotransmitters in neuronal cultures, suggesting its role in synaptic transmission modulation .
  • Enzyme Inhibition:
    • Research highlighted its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation . This inhibition could lead to increased levels of serotonin and norepinephrine in the brain.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(1R,2R)-Cyclohexane-1,2-diamineLacks fluorineModerate enzyme inhibition
(1R,2R)-2-Methylcyclohexan-1-amineLacks fluorine and methyl groupLimited applications
(1R,2R)-2-Fluorocyclohexan-1-amineLacks methyl groupLower reactivity

The presence of both a fluorine atom and a methyl group in this compound enhances its reactivity and specificity compared to similar compounds.

Synthesis and Production

The synthesis of this compound typically involves several steps starting from (1R,2R)-1,2-cyclohexanedimethanol. Key reactions include:

  • Selective Alkylation: The primary amino group undergoes alkylation with methyl iodide.
  • Fluorination: Introduction of the fluorine atom through nucleophilic substitution reactions.

Industrial production methods focus on optimizing yield and purity using continuous flow reactors and advanced purification techniques .

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine hydrochloride?

  • The compound can be synthesized via scalable routes involving fluorination of cyclohexane precursors followed by N-methylation. For example, (1R,2R)-N,N-dibenzyl-2-fluorocyclohexan-1-aminium trifluoroacetate is synthesized and purified via recrystallization . Key steps include stereoselective fluorination and acid-mediated deprotection. Characterization relies on NMR (¹H/¹³C) and HRMS to confirm molecular weight and structural integrity .

Q. How is the stereochemical configuration confirmed for this compound?

  • X-ray crystallography is the gold standard for absolute stereochemical confirmation. For related chiral cyclohexane derivatives, single-crystal X-ray analysis resolves the (R,R) configuration by mapping bond angles and spatial arrangement . Complementary ¹H NMR data, such as coupling constants (e.g., JHH for axial/equatorial protons), further validate stereochemistry .

Q. What safety precautions are recommended when handling hydrochloride salts of cyclohexane-based amines?

  • Safety data sheets (SDS) for structurally similar compounds recommend:

  • Use of respiratory protection (one-way valve masks) and gloves to avoid inhalation/skin contact .
  • Storage at -20°C for long-term stability, with immediate spill containment using inert adsorbents .
  • Emergency protocols (e.g., CHEMTREC contact for hazardous exposure) .

Advanced Questions

Q. How can enantiomeric purity be rigorously assessed for this compound?

  • Chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. For example, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine was resolved using chiral columns, with purity validated by ≥98% enantiomeric excess (ee) via integration of chromatographic peaks . Polarimetry and circular dichroism (CD) spectroscopy provide additional optical activity data.

Q. What experimental strategies mitigate racemization during synthesis?

  • Racemization is minimized by:

  • Avoiding high temperatures during reactions (e.g., LiAlH4-mediated reductions at controlled temperatures) .
  • Using non-polar solvents (e.g., THF, hexane) to stabilize transition states.
  • Monitoring reaction progress via <sup>19</sup>F NMR to detect stereochemical integrity .

Q. How can functional selectivity studies be designed to investigate receptor interactions?

  • Functional selectivity (e.g., serotonin receptor subtype bias) is assessed using:

  • Radioligand binding assays : Competitive displacement of [³H]-ligands (e.g., 5-HT2C) to measure affinity (Ki).
  • β-arrestin recruitment assays : Luminescence-based systems (e.g., BRET) to quantify G protein vs. β-arrestin signaling .
  • Structural analogs like Fluorexetamine hydrochloride, an arylcyclohexylamine, are studied for receptor subtype-specific effects .

Q. What analytical techniques validate molecular structure post-synthesis?

  • ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., fluorinated carbons at δ 90–110 ppm in <sup>13</sup>C NMR) .
  • HRMS : Confirms molecular formula (e.g., [M+H]<sup>+</sup> calculated for C8H16ClFN: 188.0953) .
  • X-ray crystallography : Resolves bond lengths/angles and absolute configuration .

Q. How can metabolic stability be evaluated in preclinical studies?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
  • CYP450 inhibition screening : Fluorescent probes assess interactions with cytochrome P450 enzymes .
  • Pharmacokinetic (PK) modeling : Relies on parameters like half-life (t½) and clearance rates from rodent studies .

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